Superstolide A is a cytotoxic macrolide originally isolated from the marine-derived fungus Penicillium sp. It exhibits significant anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology. The compound's complex structure and biological activity have prompted extensive research into its synthesis and potential therapeutic applications.
Superstolide A was first identified in the late 1990s, with its structure elucidated through spectroscopic methods. The natural product has garnered attention due to its potent anticancer activity, which has been linked to its ability to induce apoptosis in cancer cells.
Superstolide A is classified as a macrolide, a class of compounds characterized by a large lactone ring. It belongs to the broader category of natural products, which are organic compounds produced by living organisms.
The total synthesis of Superstolide A has been achieved using various synthetic strategies. The first complete synthesis was reported by chemist Roush and colleagues, utilizing a convergent approach that involved several key reactions:
The synthetic route also involved the use of various coupling reactions such as Negishi and Stille couplings, which were essential for forming key intermediates during the synthesis process .
The molecular formula of Superstolide A is , with a molecular weight of 398.58 g/mol. The compound features multiple stereocenters and a complex ring structure, which contributes to its biological activity. The structural representation includes:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been utilized to confirm the structure of Superstolide A .
The synthesis of Superstolide A involves several critical chemical reactions:
The strategic planning of these reactions allows for high yields and selectivity, essential for practical synthesis.
Superstolide A exerts its anticancer effects primarily through inducing apoptosis in cancer cells. The proposed mechanism includes:
Research into its precise mechanism continues to elucidate how structural features contribute to its bioactivity.
Superstolide A exhibits several notable physical and chemical properties:
These properties are critical for determining the handling and application methods in laboratory settings.
Superstolide A has significant potential applications in medicinal chemistry:
Superstolide A was first isolated in 1994 from the deep-water marine sponge Neosiphonia superstes, collected at depths of 500–515 meters off the coast of New Caledonia. Initial studies identified it as a structurally unique 16-membered macrolide with a functionalized cis-decalin unit. The compound was obtained in minute quantities (0.003% yield), severely limiting subsequent biological evaluation [2] [6]. The sponge’s remote habitat and the technical challenges of deep-sea dredging further compounded supply constraints.
New Caledonia’s coral reef system, the world’s second-largest, spans 1,700,000 km² of exclusive economic zone and hosts extraordinary marine biodiversity. Its complex reef structures and deep-sea environments provide ideal habitats for sponges like N. superstes. Systematic bioprospecting programs (e.g., SNOM and SMIB) since 1976 have documented over 9,372 marine species here, with sponges contributing significantly to the discovery of 350+ novel bioactive metabolites. The region’s geological history—originating from the Gondwana supercontinent—and isolation have fostered high endemism, making it a chemical reservoir for unique secondary metabolites [1].
The macrolactone core of Superstolide A features a conjugated trienyl lactone system critical for bioactivity. This moiety enables covalent interactions with cellular targets via Michael addition, confirmed through structure-activity relationship (SAR) studies. Analog ZJ-101—a truncated derivative retaining the macrolactone—exhibited 7-fold greater cytotoxicity than Superstolide A against HT-29 colon cancer cells (IC₅₀ = 7.54 nM). Conversely, lactam analog ZJ-109 (lactone replaced) showed 8–12-fold reduced potency, underscoring the lactone’s role as a pharmacophore [3] [7].
Compound | Structural Feature Modified | IC₅₀ (nM) in HT-29 Cells |
---|---|---|
Superstolide A | Native structure | 64.0 |
ZJ-101 | Intact macrolactone; simplified decalin | 7.54 |
ZJ-109 | Lactam replacement | 584–746* |
The cis-fused decalin unit in Superstolide A, characterized by four contiguous stereocenters, was initially hypothesized to rigidify the macrolactone for target binding. Surprisingly, truncation to a cyclohexenyl ring in ZJ-101 not only simplified synthesis but enhanced cytotoxicity, suggesting the decalin acts as a conformational lock rather than a direct binding element. This modification reduced synthetic complexity while preserving bioactivity, enabling gram-scale production for mechanistic studies [2] [6].
Superstolide A demonstrates nanomolar cytotoxicity across diverse cancer cell lines, including:
Notably, ZJ-101 shows enhanced potency against p53-mutated lines (e.g., HT-29), which are often therapy-resistant. COMPARE analysis of NCI-60 screening data revealed no correlation with established anticancer agents, indicating a novel mechanism of action [5] [7].
Cell Line | Cancer Type | Superstolide A (IC₅₀, nM) | ZJ-101 (IC₅₀, nM) |
---|---|---|---|
HT-29 | Colon adenocarcinoma | 64.0 | 7.54 |
SF-295 | Glioblastoma | – | 63.48 |
MDA-MB-231 | Triple-negative breast cancer | – | 61.10 |
HCT-116 | Colon carcinoma (p53 wild-type) | 52.71 | 52.71 |
Supply remains the primary bottleneck for Superstolide A development:
To address this, truncated analog ZJ-101 was synthesized in 15 steps (6.2% overall yield), solving supply issues while preserving bioactivity. Current strategies include asymmetric Diels-Alder reactions and anionic oxy-Cope rearrangements to streamline decalin construction [2] [6] [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: